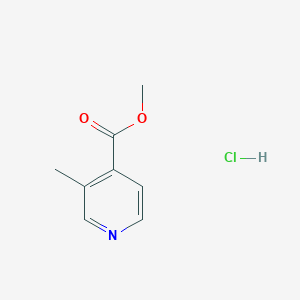
Methyl 3-methylisonicotinate hydrochloride
説明
“Methyl 3-methylisonicotinate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO2 . It is used in laboratory settings and for the manufacture of other chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H9NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h3-5H,1-2H3;1H . The molecular weight of the compound is 187.63 g/mol . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 187.63 g/mol .科学的研究の応用
Hydrogen Bonds and Structural Analysis
Methyl 3-methylisonicotinate hydrochloride demonstrates significant properties in the formation of hydrogen bonds and structural configurations. Szafran, Katrusiak, and Dega-Szafran (2006) studied its related compound, bis(1-methylisonicotinate) hydrochloride monohydrate, revealing that 1-methylisonicotinate betaines form homoconjugated cations through short asymmetric O·H·O hydrogen bonds. This property is critical in understanding the molecular and crystal structures of such compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).
Microbial Metabolism
Orpin, Knight, and Evans (1972) investigated the microbial oxidation of N-methylisonicotinate, a photodegradation product of Paraquat. Their research highlights the ability of certain bacteria to metabolize compounds structurally related to this compound, thus providing insights into environmental degradation pathways and potential bioremediation strategies (Orpin, Knight, & Evans, 1972).
Insecticide Hydrolysis
Tang, Li, Hu, and Xu (2012) demonstrated that a bacterial strain could hydrolyze acetamiprid, a chloropyridinyl neonicotinoid, producing a metabolite N-methyl-(6-chloro-3-pyridyl)-methylamine. This study is relevant as it shows the capability of microorganisms to interact with compounds structurally similar to this compound, indicating potential biodegradation pathways (Tang, Li, Hu, & Xu, 2012).
Electrostatic and Molecular Interactions
Szafran, Katrusiak, and Dega-Szafran (2008) also explored bis(1-methylisonicotinate) hydrogen perchlorate, closely related to this compound, to understand its crystal structure, hydrogen bond, and electrostatic interactions. Such studies are crucial in designing and synthesizing new materials with specific properties (Szafran, Katrusiak, & Dega-Szafran, 2008).
作用機序
Mode of Action
- Methyl 3-methylisonicotinate hydrochloride may exert its effects through several mechanisms:
- Similar to its analog, methyldopa, this compound could bind to alpha-2 adrenergic receptors. By doing so, it inhibits adrenergic neuronal outflow and reduces vasoconstrictor adrenergic signals . Like methyldopa, it might also inhibit the enzyme aromatic L-amino acid decarboxylase, leading to reduced conversion of L-DOPA to dopamine. However, this aspect requires further investigation.
生化学分析
Biochemical Properties
Methyl 3-methylisonicotinate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the methionine metabolism pathway, such as methionine synthase and methionine adenosyltransferase . These interactions are crucial for the synthesis and recycling of methionine and its derivative, S-adenosylmethionine, which are essential for numerous cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in glycolysis and the pentose-phosphate pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as methionine synthase, and modulates their activity, leading to alterations in metabolic pathways . Furthermore, it can influence gene expression by affecting the methylation status of DNA and histones, thereby regulating the transcription of various genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects may be observed at very high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine metabolism pathway. It interacts with enzymes such as methionine synthase and methionine adenosyltransferase, which are crucial for the synthesis of methionine and S-adenosylmethionine . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in regulating cellular processes.
特性
IUPAC Name |
methyl 3-methylpyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQLOTQGCMGJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173025-60-9 | |
| Record name | Methyl 3-methyl-4-pyridinecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




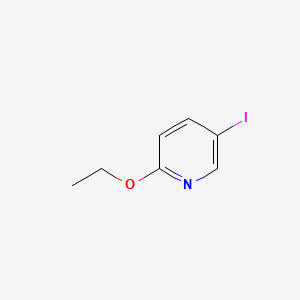
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

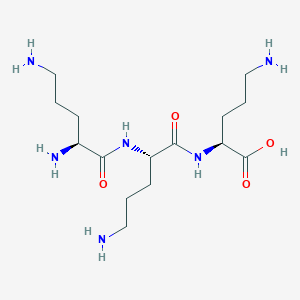
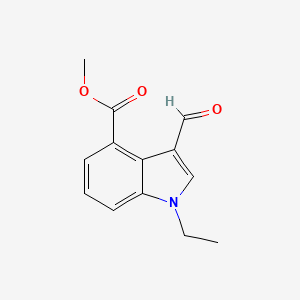
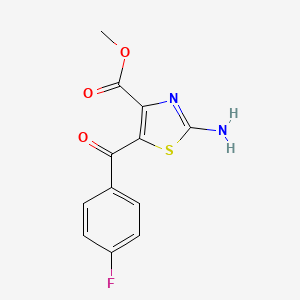
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

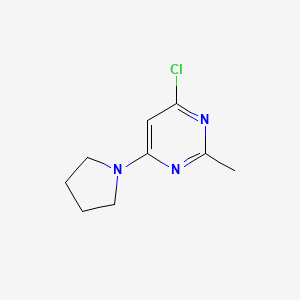
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
